2-{[2-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride
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Overview
Description
2-{[2-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride is a chemical compound known for its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a cyclopropane ring, and an amine group. This compound is of interest in various fields of research due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride typically involves the following steps:
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Formation of the Cyclopropane Ring: : The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor. For example, the reaction of an alkene with diazomethane in the presence of a catalyst can yield a cyclopropane ring.
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Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced via a nucleophilic substitution reaction. A common method involves the reaction of a phenyl ring with a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.
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Attachment of the Amine Group: : The amine group can be introduced through a reductive amination reaction. This involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
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Formation of the Hydrochloride Salt: : The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The amine group in 2-{[2-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride can undergo oxidation to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Imines, nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-{[2-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{[2-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The cyclopropane ring can confer rigidity to the molecule, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride: Similar structure but with the trifluoromethyl group in the para position.
2-{[2-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine: The free base form without the hydrochloride salt.
Uniqueness
2-{[2-(trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride is unique due to the specific positioning of the trifluoromethyl group and the presence of the cyclopropane ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields, offering potential for the development of new materials and therapeutic agents.
Properties
CAS No. |
1384428-68-5 |
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Molecular Formula |
C11H13ClF3N |
Molecular Weight |
251.7 |
Purity |
95 |
Origin of Product |
United States |
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